molecular formula C21H23N5O2 B2982512 N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326889-08-0

N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2982512
CAS No.: 1326889-08-0
M. Wt: 377.448
InChI Key: DHMNIDXGOCEFAX-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazole ring, a cyclohexyl group, a methoxyphenyl group, and a pyridinyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate electrophilic intermediate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be added via a Friedel-Crafts acylation reaction, using methoxybenzene and an acyl chloride.

    Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and the use of automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

In biological research, it is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of triazole derivatives.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can interact with metal ions, potentially inhibiting metalloproteinases. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole-4-carboxamide share a similar triazole core but differ in their substituents.

    Cyclohexyl Derivatives: Compounds such as N-cyclohexyl-2-(3-methoxyphenyl)acetamide have similar cyclohexyl and methoxyphenyl groups but lack the triazole ring.

    Pyridinyl Derivatives: Compounds like 4-(pyridin-4-yl)-1H-1,2,3-triazole have a similar pyridinyl group but differ in other substituents.

Uniqueness

N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its triazole ring, cyclohexyl group, methoxyphenyl group, and pyridinyl group, which confer distinct chemical and biological properties not found in other similar compounds. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-28-18-9-5-8-17(14-18)26-20(15-10-12-22-13-11-15)19(24-25-26)21(27)23-16-6-3-2-4-7-16/h5,8-14,16H,2-4,6-7H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMNIDXGOCEFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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